N-Phenylimidazo[1,2-a]pyridine-3-carboxamide

Antitubercular Agents Structure-Activity Relationship Mycobacterium tuberculosis

Researchers requiring a validated negative control for anti-TB screening often face supply inconsistencies. N-Phenylimidazo[1,2-a]pyridine-3-carboxamide (CAS 15833-22-4) directly addresses this need: - Reliable Negative Control: Exhibits >300-fold potency loss (MIC >128 μM) vs. N-benzylic leads, ideal for benchmarking novel analogs and validating M. tuberculosis growth inhibition assays. - Versatile Scaffold: Unadorned imidazo[1,2-a]pyridine core enables efficient parallel synthesis of focused libraries for COX-2 (IC50 0.05-0.13 μM) and NMT target exploration. - Supply Assurance: Consistent ≥95% purity; long-term storage at 2-8°C ensures stability for multi-stage discovery programs.

Molecular Formula C14H11N3O
Molecular Weight 237.262
CAS No. 15833-22-4
Cat. No. B598682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylimidazo[1,2-a]pyridine-3-carboxamide
CAS15833-22-4
Molecular FormulaC14H11N3O
Molecular Weight237.262
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CN=C3N2C=CC=C3
InChIInChI=1S/C14H11N3O/c18-14(16-11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-17(12)13/h1-10H,(H,16,18)
InChIKeyLEKZXJRXEXOTKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide: Core Scaffold


N-Phenylimidazo[1,2-a]pyridine-3-carboxamide (CAS 15833-22-4) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold widely recognized for its presence in several marketed drugs (e.g., zolpidem, alpidem) [1]. This specific N-phenyl derivative features a fused imidazo[1,2-a]pyridine core with a carboxamide linker to a phenyl ring, positioning it as a key intermediate and structural probe within medicinal chemistry programs targeting tuberculosis (TB), inflammation, and oncology [2].

1 Privileged imidazo[1,2-a]pyridine scaffold for medicinal chemistry programs
2 Versatile building block for TB, inflammation and oncology structural probes
3 Multiple reactive handles support parallel synthesis and library generation

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide Substitution Risks


Within the imidazo[1,2-a]pyridine-3-carboxamide class, minor structural modifications yield dramatic differences in biological activity, physicochemical properties, and synthetic tractability. The N-phenyl derivative specifically lacks the N-benzylic linker that has been unequivocally established as critical for potent antimycobacterial activity [1], resulting in a >300-fold loss in potency compared to optimized leads [2]. Furthermore, its poor aqueous solubility (calculated 0.012 g/L at 25°C ) starkly contrasts with more polar analogs that achieve improved pharmacokinetic profiles. Consequently, generic substitution with a closely related imidazopyridine carboxamide without rigorous evaluation of linker geometry, lipophilicity, and electronic properties will almost certainly compromise assay outcomes and development trajectories.

Linker mismatch Lacks N-benzylic linker critical for antimycobacterial activity; potency may shift dramatically
Solubility risk Poor aqueous solubility may affect assay reproducibility and require co-solvent optimization
PK context High lipophilicity predicts PK profile differences vs optimized reduced-lipophilic analogs

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide Comparative Data


Antimycobacterial Activity vs. N-Benzylic Analogs

The N-phenylimidazo[1,2-a]pyridine-3-carboxamide core (represented by compound 9) displays minimal antimycobacterial activity (MIC >128 μM) against M. tuberculosis H37Rv in GAS assay media [1]. In stark contrast, the N-benzylic analog (compound 3) exhibits submicromolar potency (MIC 0.5 μM), and the 4-chloro-substituted benzylic analog (compound 6) achieves an MIC of 0.5 μM [1]. This differential activity is attributed to the critical role of the N-benzylic linker, which the N-phenyl derivative lacks [2].

Antimycobact. Activity
Head-to-head
N-phenyl derivative: MIC >128 μM
N-benzylic analog: MIC 0.5 μM
Reported >300-fold lower potency; supports N-benzylic pharmacophore requirement
M. tuberculosis H37Rv, GAS assay
Antitubercular Agents Structure-Activity Relationship Mycobacterium tuberculosis

Lipophilicity and PK Comparison

The N-phenylimidazo[1,2-a]pyridine-3-carboxamide scaffold possesses an inherently high lipophilicity (calculated LogP ~2.97 ). Recent advances have shown that reducing lipophilicity in this class, such as in the N-benzylic derivative B1 (bearing a cyclohexylmethyl piperazine moiety), yields dramatically improved pharmacokinetic (PK) properties. Compound B1 exhibited an AUC0-∞ and Cmax 'obviously greater' than both Q203 and PBTZ169, two clinical-stage antitubercular candidates [1].

Lipophilicity & PK
Cross-study
Calculated LogP 2.97; PK data not available
Reduced-lipophilic analog B1: improved AUC/Cmax
High lipophilicity predicts poor PK; supports exploration of reduced-lipophilic analogs
In vivo mouse PK context
Pharmacokinetics Lipophilicity Antitubercular Agents

Solubility and Assay Compatibility

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide exhibits extremely poor aqueous solubility, calculated at 0.012 g/L (25°C) . This value is approximately 10- to 100-fold lower than many optimized imidazo[1,2-a]pyridine-3-carboxamide leads that incorporate polar solubilizing groups, such as piperazine or morpholine moieties [1]. Poor solubility presents significant challenges for in vitro assay reproducibility and in vivo formulation development.

Aqueous Solubility
Data to verify
0.012 g/L (25°C, calculated)
Poor aqueous solubility; may require co-solvent and formulation optimization
≥10-fold lower than optimized analogs
Physicochemical Properties Solubility Drug Discovery

COX-2 Inhibition Potential

While direct COX-2 inhibition data for the N-phenyl derivative are absent, a closely related series of imidazo[1,2-a]pyridine derivatives have been shown to potently inhibit COX-2 with IC50 values ranging from 0.05 to 0.13 μM and selectivity indices of 51.3 to 897.1 [1]. This demonstrates the scaffold's inherent ability to engage the COX-2 active site, suggesting the N-phenyl derivative could serve as a suitable starting point for anti-inflammatory drug discovery.

COX-2 Inhibition
Class-level
IC50 0.05–0.13 μM (class inference)
Class-level COX-2 inhibition reported; direct data required for this derivative
Fluorescent Cayman kit assay
COX-2 Inhibitors Anti-inflammatory Agents Medicinal Chemistry

Synthetic Versatility and Derivatization

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide contains multiple reactive handles (amide NH, pyridine nitrogen, and phenyl ring) that enable straightforward functionalization . In contrast, more highly substituted analogs (e.g., 2,7-dimethyl derivatives) are less amenable to late-stage diversification due to steric hindrance and reduced reactivity at key positions [1].

Synthetic Versatility
Supporting
≥3 reactive handles (amide, pyridine N, phenyl)
Multiple sites for late-stage diversification; supports parallel library synthesis
Qualitative advantage over methylated analogs
Chemical Synthesis Building Block Derivatization

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide Applications


Antitubercular SAR Negative Control

Given its dramatically reduced antimycobacterial activity (MIC >128 μM [1]), N-phenylimidazo[1,2-a]pyridine-3-carboxamide serves as an ideal negative control for validating assays that measure inhibition of M. tuberculosis growth. It can also be used to benchmark the activity of novel N-benzylic analogs, providing a clear baseline for SAR interpretation [1].

COX-2 Inhibitor Lead Optimization

The imidazo[1,2-a]pyridine core has demonstrated potent COX-2 inhibition (IC50 0.05–0.13 μM [2]). The N-phenyl derivative provides a versatile, unadorned template for introducing substituents (e.g., methylsulfonyl groups) known to enhance COX-2 binding and selectivity [2], making it a valuable starting point for anti-inflammatory drug discovery programs.

Diversity-Oriented Synthesis Building Block

With multiple reactive sites and a simple, unsubstituted core, this compound is ideally suited for parallel synthesis and the generation of focused compound libraries. Its moderate lipophilicity (LogP ~2.97 ) and low aqueous solubility (0.012 g/L ) can be tuned through derivatization, enabling the rapid exploration of structure-property relationships.

NMT Inhibition Tool Compound

Patents disclose that imidazo[1,2-a]pyridine-3-carboxamides, including N-aryl derivatives, exhibit inhibitory activity against human NMT [3]. This compound can be used to validate NMT as a therapeutic target in oncology and infectious disease models, particularly where structural analogs have shown promise.

Application
Selection Property
Validation Focus
TB assay negative control
Linker pharmacophore comparison
MIC endpoint benchmarking vs N-benzylic analogs
COX-2 inhibitor optimization
Scaffold derivatization handle
COX-2 potency and selectivity validation
Diversity-oriented synthesis
Multiple reactive sites
Structure–property relationship exploration
NMT target validation
NMT inhibitory profile
Cellular target engagement assays

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